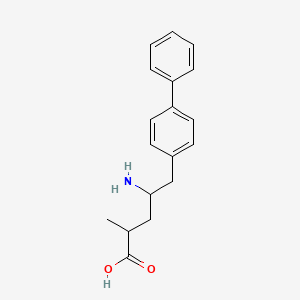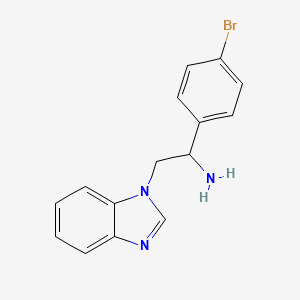
4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid is a complex organic compound with significant applications in various scientific fields. It is known for its role as an impurity in Sacubitril, a neprilysin inhibitor used in cardiovascular treatments . The compound’s structure includes an amino group, a methyl group, and a biphenyl moiety, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the following steps :
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and phenylboronic acid.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where a ketone intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Pentanoic Acid Backbone: This involves a series of reactions including alkylation and oxidation to form the final pentanoic acid structure.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors are common to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, 4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic effects. As an impurity in Sacubitril, it provides insights into the drug’s metabolism and potential side effects. Research is ongoing to explore its role in modulating biological pathways related to cardiovascular health .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its robust chemical properties make it a valuable intermediate in various manufacturing processes .
相似化合物的比较
Similar Compounds
Sacubitril: The parent drug, used in combination with Valsartan for heart failure treatment.
Valsartan: An angiotensin II receptor blocker used in combination with Sacubitril.
Other Neprilysin Inhibitors: Compounds like Candoxatril and Thiorphan.
Uniqueness
4-Amino-2-methyl-5-(4-phenylphenyl)pentanoic acid is unique due to its specific structural features, such as the biphenyl moiety and the pentanoic acid backbone. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
属性
IUPAC Name |
4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQLDAFJPWYZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)




![1-[(4-Propoxyphenyl)methyl]piperazine](/img/structure/B12111081.png)
![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)

![2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-](/img/structure/B12111102.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-](/img/structure/B12111108.png)

